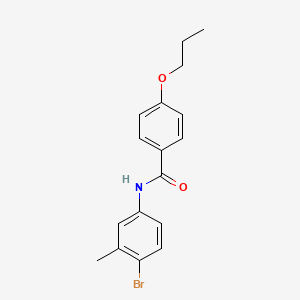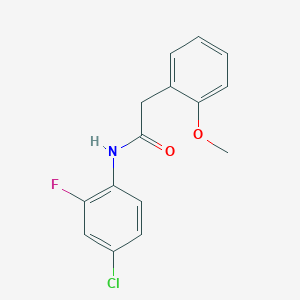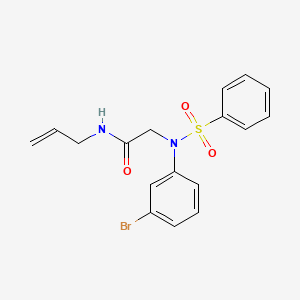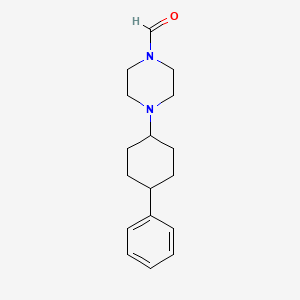
N-(4-bromo-3-methylphenyl)-4-propoxybenzamide
描述
N-(4-bromo-3-methylphenyl)-4-propoxybenzamide, also known as BML-190, is a selective antagonist of the cannabinoid CB2 receptor. It was first synthesized in 2000 by researchers at the University of Aberdeen and has since been used in various scientific studies.
作用机制
N-(4-bromo-3-methylphenyl)-4-propoxybenzamide selectively binds to the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. Activation of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects. N-(4-bromo-3-methylphenyl)-4-propoxybenzamide blocks the activation of the CB2 receptor, thereby preventing its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-4-propoxybenzamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and autoimmune disorders.
实验室实验的优点和局限性
N-(4-bromo-3-methylphenyl)-4-propoxybenzamide is a selective antagonist of the CB2 receptor, which makes it a useful tool for studying the role of the CB2 receptor in various physiological and pathological processes. However, its selectivity for the CB2 receptor means that it may not be useful for studying the role of the CB1 receptor, which is primarily expressed in the central nervous system.
未来方向
There are several future directions for research on N-(4-bromo-3-methylphenyl)-4-propoxybenzamide. One direction is to investigate its potential use in the treatment of various diseases, such as cancer, neurodegenerative diseases, and autoimmune disorders. Another direction is to study its mechanism of action in more detail, including its effects on various signaling pathways and cellular processes. Additionally, there is a need for more selective CB2 receptor antagonists that can be used to study the role of the CB2 receptor in more specific physiological and pathological processes.
科学研究应用
N-(4-bromo-3-methylphenyl)-4-propoxybenzamide has been used in various scientific studies to investigate the role of the CB2 receptor in various physiological and pathological processes. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and autoimmune disorders.
属性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-3-10-21-15-7-4-13(5-8-15)17(20)19-14-6-9-16(18)12(2)11-14/h4-9,11H,3,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEUQVRWUKJUGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-4-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclopropyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4899147.png)
![4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B4899151.png)
![N-(4-isopropylphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B4899174.png)


![1-[2-({[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-piperidinone](/img/structure/B4899182.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4899185.png)
![8-[4-(4-fluorophenoxy)butoxy]quinoline](/img/structure/B4899194.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4899199.png)
![N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B4899206.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B4899210.png)
![1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4899216.png)
![4-({[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4899221.png)
